5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
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Overview
Description
The compound 5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is a synthetic organic molecule characterized by its complex structure, which includes a furan ring, a chlorophenyl group, and a nitro-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.
Introduction of the Chlorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the chlorophenyl group is coupled with a halogenated furan.
Formation of the Ethenyl Linkage: The ethenyl linkage is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Synthesis of the Nitro-Oxazole Ring: The final step involves the formation of the nitro-oxazole ring, which can be achieved through a cyclization reaction involving a nitroalkene and an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of furanones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various nucleophiles into the chlorophenyl ring.
Scientific Research Applications
5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole: can be compared with other compounds that have similar structural features:
5-(3-chlorophenyl)-2-furanmethanol: Lacks the nitro-oxazole moiety, making it less reactive in certain biological contexts.
3-methyl-4-nitro-1,2-oxazole: Does not have the furan and chlorophenyl groups, limiting its applications in materials science.
2-(3-chlorophenyl)-5-nitrofuran: Similar in having a nitro group and a chlorophenyl group but lacks the oxazole ring, affecting its chemical reactivity and biological activity.
The uniqueness of This compound lies in its combination of these functional groups, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c1-10-16(19(20)21)15(23-18-10)8-6-13-5-7-14(22-13)11-3-2-4-12(17)9-11/h2-9H,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXVUGWYTQYERN-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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